Docosahexaenoic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H32O2 |

|---|---|

Poids moléculaire |

333.5 g/mol |

Nom IUPAC |

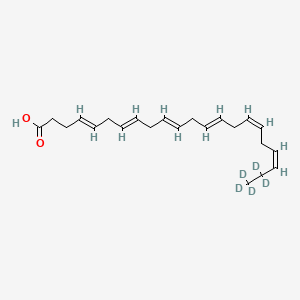

(4E,7E,10E,13E,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9+,13-12+,16-15+,19-18+/i1D3,2D2 |

Clé InChI |

MBMBGCFOFBJSGT-ILGRGWKESA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O |

SMILES canonique |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Docosahexaenoic Acid-d5 (DHA-d5) in Research

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Docosahexaenoic Acid-d5

This compound (DHA-d5) is a deuterated form of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid vital for the proper functioning of the brain and retina.[1] In DHA-d5, five hydrogen atoms on the terminal methyl group (C22) are replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling imparts a higher mass to the molecule without significantly altering its chemical properties, making it an invaluable tool in various research applications.

The primary utility of DHA-d5 lies in its application as an internal standard for the precise quantification of endogenous DHA in biological samples using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its near-identical chemical behavior to natural DHA ensures that it experiences similar extraction efficiencies and ionization responses, thus correcting for sample loss and matrix effects during analysis. Furthermore, DHA-d5 serves as a powerful tracer to investigate the metabolic fate, uptake, and distribution of DHA in vivo and in vitro. Researchers can track the incorporation of DHA-d5 into various tissues and lipid pools, providing insights into fatty acid metabolism and transport.[1]

Recent studies have also explored the therapeutic potential of deuterated polyunsaturated fatty acids, including forms of deuterated DHA, in protecting against lipid peroxidation. The increased mass of deuterium at key positions can slow the rate of oxidative damage, a mechanism implicated in a variety of diseases, including age-related macular degeneration and neurological disorders.[3]

Physicochemical Properties

A comparative summary of the key physicochemical properties of DHA and DHA-d5 is presented below.

| Property | Docosahexaenoic Acid (DHA) | This compound (DHA-d5) |

| Molecular Formula | C₂₂H₃₂O₂ | C₂₂H₂₇D₅O₂ |

| Molecular Weight | ~328.49 g/mol | ~333.52 g/mol |

| CAS Number | 6217-54-5 | 1197205-71-2 |

| Synonyms | Cervonic acid, 22:6(n-3) | Cervonic acid-d5, DHA-d5 |

Applications in Research: Methodologies and Data

Internal Standard for Quantitative Analysis

DHA-d5 is extensively used as an internal standard in lipidomics to accurately quantify DHA levels in various biological matrices.

Experimental Protocol: Quantification of DHA in Human Plasma using LC-MS/MS with DHA-d5 Internal Standard

This protocol is adapted from a validated method for the quantification of omega-3 and omega-6 fatty acids in human plasma.[4]

1. Materials and Reagents:

-

Human plasma samples

-

Docosahexaenoic acid (DHA) analytical standard

-

This compound (DHA-d5) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Potassium hydroxide (KOH)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., with a C18 reversed-phase column)

2. Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of DHA in methanol.

-

Prepare a stock solution of DHA-d5 in methanol.

-

Prepare a series of calibration standards by serially diluting the DHA stock solution in 80% methanol to achieve concentrations ranging from 0.016 to 10 µg/mL.[4]

-

Prepare an internal standard working solution of DHA-d5 at a concentration of 0.1 µg/mL in 80% methanol.[4]

3. Sample Preparation:

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the DHA-d5 internal standard working solution.

-

For total fatty acid analysis, perform alkaline hydrolysis by adding 100 µL of 0.3 M KOH in 80% methanol and incubating at 80°C for 30 minutes.[4] For free fatty acid analysis, this step is omitted.

-

Perform lipid extraction by adding 1 mL of a hexane/isopropanol mixture (3:2, v/v).

-

Vortex the tubes and keep them at -20°C for 10 minutes.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase containing acetonitrile, water, and ammonium acetate to enhance ionization.[2]

-

The mass spectrometer is operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for DHA and DHA-d5.

-

DHA transition (example): m/z 327.2 → 283.2

-

DHA-d5 transition (example): m/z 332.1 → 288.2[2]

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of DHA to DHA-d5 against the concentration of the DHA standards.

-

Determine the concentration of DHA in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data from a Study on Microglial Uptake of DHA-d5

The following table summarizes the validation data for an LC-MS/MS assay developed to quantify the uptake of DHA-d5 into mouse microglia.[2]

| Parameter | Value |

| Linearity Range | 0.0063 - 0.1 ng |

| Correlation Coefficient (R²) | 0.999 |

| Precision (RSD%) | < 9.3% |

| Accuracy | 96.6 - 109.8% |

| Lower Limit of Quantification (LLOQ) | 0.0063 ng |

Tracer in Metabolic Fate and Distribution Studies

DHA-d5 is an effective tracer for studying the in vivo and in vitro metabolism, uptake, and distribution of DHA.

Experimental Workflow: Investigating the Metabolic Fate of DHA-d5 in an Animal Model

This workflow describes a general approach to studying the incorporation and metabolism of orally administered deuterated DHA.

References

- 1. Pharmacokinetics and metabolism in mouse retina of bis-allylic deuterated docosahexaenoic acid (D-DHA), a new dry AMD drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Docosahexaenoic Acid (DHA) Incorporation into the Brain from Plasma, as an In Vivo Biomarker of Brain DHA Metabolism and Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Timing of incorporation of docosahexaenoic acid into brain and muscle phospholipids during precocial and altricial modes of avian development - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Docosahexaenoic Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Docosahexaenoic acid-d5 (DHA-d5). Given the increasing use of deuterated compounds in metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry, a thorough understanding of their preparation and quality control is paramount. This document outlines a proposed synthetic pathway for DHA-d5, detailed purification methods, and rigorous analytical protocols for the determination of its isotopic enrichment.

Proposed Synthesis of this compound (21,21,22,22,22-D5)

The synthesis of DHA-d5, specifically deuterated at the terminal ethyl group (positions 21 and 22), requires a multi-step approach. A plausible and efficient method involves the synthesis of a deuterated building block followed by chain elongation and desaturation steps, for example, through Wittig reactions.

Experimental Protocol: Proposed Synthesis of DHA-d5

Step 1: Synthesis of Ethyl-d5 Bromide (a deuterated building block)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon), place magnesium turnings.

-

Grignard Reagent Formation: Add a small crystal of iodine to activate the magnesium. Slowly add a solution of bromoethane in anhydrous diethyl ether to initiate the Grignard reaction.

-

Deuteration: Once the Grignard reagent is formed, cool the flask in an ice bath. Slowly add deuterium oxide (D₂O, 99.8 atom % D) dropwise to the reaction mixture. The Grignard reagent will react with D₂O to form ethane-d1.

-

Halogenation: The deuterated ethane can then be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN to yield bromoethane-d1.

-

Iteration: Repeat the Grignard formation and deuteration steps with bromoethane-d1 to progressively introduce more deuterium atoms until ethyl-d5 bromide is obtained.

Step 2: Chain Elongation and Unsaturation using Wittig Reactions

A series of Wittig reactions can be employed to construct the full 22-carbon chain with the required six cis-double bonds. This involves the reaction of appropriate phosphonium ylides with aldehyde building blocks. The deuterated ethyl-d5 group would be incorporated in one of the final Wittig reactions to form the terminal end of the DHA molecule. The general principle of a Wittig reaction is the conversion of a ketone or aldehyde to an alkene.[1][2]

Step 3: Purification of DHA-d5

Purification of the final product is critical to remove unreacted starting materials, byproducts, and isomers. Silver ion chromatography is a highly effective technique for separating polyunsaturated fatty acids based on the number and position of their double bonds.[3][4][5]

-

Column Preparation: A chromatography column is packed with a solid support (e.g., silica gel) impregnated with silver nitrate.

-

Sample Loading: The crude DHA-d5, typically as its methyl or ethyl ester for better stability and volatility, is dissolved in a non-polar solvent and loaded onto the column.

-

Elution: The fatty acid esters are eluted with a gradient of a more polar solvent (e.g., dichloromethane in hexane). The silver ions form reversible π-complexes with the double bonds of the fatty acids, leading to differential retention. DHA, with its six double bonds, will be retained more strongly than less unsaturated fatty acids.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those containing pure DHA-d5 ester.

-

Hydrolysis: The purified DHA-d5 ester is then hydrolyzed to the free fatty acid using a mild base, such as potassium carbonate in methanol, followed by acidification.

Workflow for the Synthesis and Purification of DHA-d5

References

- 1. gchemglobal.com [gchemglobal.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Purification of docosahexaenoic acid ethyl ester using a silver-ion-immobilized porous hollow-fiber membrane module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of omega-3 polyunsaturated fatty acids from fish oil using silver-thiolate chromatographic material and high performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 5. Purification of Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) Esters from Squid Oil by Silver Ion Chromatography -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]

A Technical Guide to Commercially Available High-Purity Docosahexaenoic Acid-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available sources of high-purity docosahexaenoic acid-d5 (DHA-d5), a critical tool for researchers in various fields including neuroscience, metabolism, and drug development. This document outlines the key specifications of DHA-d5 from prominent suppliers, details analytical methodologies for its quantification, and illustrates its role in biological pathways.

Introduction to this compound

Docosahexaenoic acid (DHA) is an essential omega-3 polyunsaturated fatty acid (PUFA) highly concentrated in the brain and retina, playing a crucial role in neural development, cognitive function, and inflammatory processes.[1] Deuterium-labeled DHA (DHA-d5) serves as a stable isotope-labeled internal standard for the accurate quantification of endogenous DHA levels in biological samples using mass spectrometry techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its use is pivotal in metabolic studies to trace the uptake, distribution, and metabolism of DHA in vivo.[3][4]

Commercially Available Sources of High-Purity DHA-d5

A variety of chemical and life science suppliers offer high-purity DHA-d5 for research purposes. The following table summarizes the key quantitative data from several prominent vendors to facilitate comparison and selection.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Isotopic Purity | Formulation |

| Cayman Chemical | This compound | 1197205-71-2 | C₂₂H₂₇D₅O₂ | 333.5 | ≥99% deuterated forms (d1-d5) | Not explicitly stated | Solution in ethanol |

| Cambridge Isotope Laboratories | Docosahexaenoic acid (21,21,22,22,22-D₅, 98%) | 1197205-71-2 | C₂₂H₂₇D₅O₂ | 333.52 | ≥98% | Not explicitly stated | Neat |

| Santa Cruz Biotechnology | This compound | 1197205-71-2 | C₂₂H₂₇D₅O₂ | 333.52 | Not specified | Not specified | Supplied in ethanol |

| MedchemExpress | This compound | 1197205-71-2 | C₂₂H₂₇D₅O₂ | 333.52 | ≥98% | Not explicitly stated | 1 mg in 2 mL ethanol |

| Invivochem | This compound | 1197205-71-2 | C₂₂H₂₇D₅O₂ | 333.52 | ≥98% | Not explicitly stated | Not specified |

| Sigma-Aldrich | cis-4,7,10,13,16,19-Docosahexaenoic acid-21,21,22,22,22-d₅ | 1197205-71-2 | C₂₂D₅H₂₇O₂ | 333.52 | ≥98% (CP) | ≥98 atom % D | Liquid |

Experimental Protocols: Quantification of DHA-d5

Accurate quantification of DHA-d5 is essential for its use as an internal standard and in metabolic tracing studies. Below are detailed methodologies for LC-MS/MS and GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DHA-d5 in Biological Matrices

This protocol is adapted from a method for the quantification of DHA-d5 uptake in microglial cells.[5]

1. Sample Preparation (Cell Lysate):

- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

- Lyse cells using a suitable lysis buffer (e.g., RIPA buffer).

- Determine protein concentration using a BCA protein assay for normalization.

- For calibration standards, prepare a series of known concentrations of DHA-d5 in PBS.

2. Liquid Chromatography:

- LC System: Agilent 1290 Infinity II LC system or equivalent.[6]

- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: 90% (v/v) acetonitrile and 10% (v/v) water containing 2 mM ammonium acetate.[5]

- Flow Rate: 0.3 mL/min.[5]

- Injection Volume: 5-10 µL.

3. Mass Spectrometry:

- MS System: Thermo Scientific Orbitrap Exploris 480 mass spectrometer or equivalent triple quadrupole mass spectrometer.[6]

- Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

- MRM Transitions: Monitor the transition for DHA-d5 at m/z 332.1 → 228.3 and 332.1 → 234.2.[5]

- Data Analysis: Quantify the peak area of DHA-d5 and normalize to the protein concentration of the sample. Generate a calibration curve from the standards to determine the concentration in unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This protocol provides a general workflow for the analysis of fatty acids, including DHA-d5, by GC-MS.

1. Lipid Extraction and Derivatization:

- Extract total lipids from the sample using the Folch method (chloroform:methanol, 2:1 v/v).[7]

- Prepare fatty acid methyl esters (FAMEs) by transesterification using a reagent such as boron trifluoride (BF₃) in methanol.

- Extract the FAMEs with a nonpolar solvent like hexane.

2. Gas Chromatography:

- GC System: Agilent 7890A GC system or equivalent.[6]

- Column: A capillary column suitable for FAME analysis (e.g., EC-wax, 30 m × 0.25 mm i.d.).[7]

- Carrier Gas: Helium.

- Temperature Program: Program the oven temperature to achieve separation of FAMEs (e.g., from 50°C to 220°C).[7]

- Injector Temperature: 250°C.[7]

- Split Ratio: 100:1.[7]

3. Mass Spectrometry:

- MS System: Agilent 5977B mass spectrometer or equivalent.[6]

- Ionization Mode: Electron Ionization (EI).

- Data Acquisition: Scan for the characteristic ions of the DHA-d5 methyl ester.

- Data Analysis: Identify and quantify the FAMEs based on their retention times and mass spectra, using DHA-d5 as an internal standard.

Signaling Pathways and Experimental Workflows

DHA Metabolism and Signaling

DHA liberated from cell membranes can be metabolized into various bioactive lipid mediators, including specialized pro-resolving mediators (SPMs) such as D-series resolvins, protectins, and maresins. These molecules play a critical role in the resolution of inflammation.[1]

Caption: Metabolic conversion of DHA into specialized pro-resolving mediators.

Experimental Workflow for DHA-d5 Quantification

The following diagram illustrates a typical workflow for the quantification of DHA-d5 in a research setting.

Caption: General workflow for the quantification of DHA-d5.

Conclusion

High-purity DHA-d5 is an indispensable tool for researchers studying the roles of docosahexaenoic acid in health and disease. The selection of a suitable commercial source depends on the specific requirements of the experimental design, including the desired purity, isotopic enrichment, and formulation. The methodologies outlined in this guide provide a solid foundation for the accurate and reliable quantification of DHA-d5 in various biological samples, enabling robust and reproducible research outcomes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Docosahexaenoic Acid (DHA) Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Using Docosahexaeno-d5 Acid as a Tracer for DHA Metabolism Studies: An In-depth Technical Guide

Introduction

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and plays a vital role in neuronal function and neuroprotection.[1][2] Studying the intricate metabolic pathways of DHA, including its uptake, distribution, and conversion into bioactive lipid mediators, is crucial for understanding its physiological roles and therapeutic potential. The use of stable isotope-labeled tracers, such as Docosahexaenoic acid-d5 (DHA-d5), offers a powerful approach to distinguish exogenous DHA from the endogenous pool, enabling precise tracking and quantification of its metabolic fate.[3] This technical guide provides a comprehensive overview of the application of DHA-d5 as a tracer in metabolism studies, targeting researchers, scientists, and drug development professionals.

Analytical Methodologies for DHA-d5 Quantification

The accurate quantification of DHA-d5 in complex biological matrices is paramount for tracer studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary analytical techniques employed for this purpose.

1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for fatty acid analysis, typically requiring derivatization to convert the fatty acids into volatile esters, most commonly fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[4][5]

-

Derivatization: For GC-MS analysis, fatty acids are often converted to their pentafluorobenzyl esters, which allows for sensitive detection using negative chemical ionization.[4][6]

-

Analysis: The derivatized samples are then analyzed by GC-MS, which separates the fatty acid esters based on their volatility and detects them based on their mass-to-charge ratio.[4]

1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has gained prominence for its high sensitivity and specificity, often allowing for the analysis of fatty acids without the need for derivatization.[3][7]

-

Chromatographic Separation: Reversed-phase C18 columns are commonly used to separate DHA-d5 from other fatty acids.[7][8]

-

Mass Spectrometry Detection: Detection is typically performed in negative ionization mode using multiple reaction monitoring (MRM) to enhance specificity and sensitivity.[3][7]

Quantitative Data from DHA-d5 Tracer Studies

The use of DHA-d5 allows for precise quantification of its uptake and metabolism. The following tables summarize key quantitative parameters from representative studies.

| Parameter | Value | Biological System | Analytical Method | Reference |

| Linearity Range | 0.0063 - 0.1 ng | Mouse Microglia (BV-2 cells) | LC-MS/MS | [3] |

| R² for Linearity | 0.999 | Mouse Microglia (BV-2 cells) | LC-MS/MS | [3] |

| m/z Transitions | 332.1/228.3/234.2 | Mouse Microglia (BV-2 cells) | LC-MS/MS | [3] |

| Precision (RSD%) | < 9.3% | Mouse Microglia (BV-2 cells) | LC-MS/MS | [3] |

| Accuracy | 96.6 - 109.8% | Mouse Microglia (BV-2 cells) | LC-MS/MS | [3] |

| Limit of Quantification (LOQ) | 2 µM | Human Plasma | LC-MS/MS | [8] |

Table 1: LC-MS/MS Assay Validation Parameters for DHA-d5 Quantification.

| Study Focus | Key Finding | Tissue/Cell Type | Tracer | Reference |

| Microglial Uptake | Rapid and linear uptake in the first 2 minutes, followed by a plateau. | BV-2 Microglial Cells | DHA-d5 | [3] |

| Brain Uptake | Plasma non-esterified fatty acid (NEFA) pool is the major contributor to brain DHA uptake. | Rat Brain | Radiolabeled DHA | [9] |

| In Vivo Biosynthesis | Dietary DHA markedly decreases the de novo synthesis of DHA from its precursor. | Rat Tissues | d5-α-Linolenic Acid | [10] |

| Retroconversion | Non-neural cells show 5- to 6-fold greater retroconversion of DHA to EPA compared to neural cells. | Human Cell Lines | ¹³C-DHA | [11] |

Table 2: Summary of Key Findings from DHA Tracer Studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of tracer studies. This section outlines key experimental protocols for in vitro and in vivo studies using DHA-d5.

3.1. In Vitro Microglial Uptake Assay

This protocol is adapted from a study investigating DHA-d5 uptake into mouse microglial cells.[3]

-

Cell Culture: BV-2 microglial cells are cultured in appropriate media and conditions.

-

Tracer Incubation: Cells are incubated with a known concentration of DHA-d5 (e.g., 50 ng/mL) for various time points (e.g., 0-15 minutes).

-

Cell Lysis: After incubation, cells are washed and lysed to release intracellular contents.

-

Protein Quantification: Protein concentration in the cell lysate is determined using a BCA protein assay for normalization.

-

Sample Preparation for LC-MS/MS:

-

An internal standard is added to the cell lysate.

-

Lipids are extracted using an organic solvent mixture.

-

The organic phase is collected, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Samples are analyzed using a validated LC-MS/MS method to quantify the amount of DHA-d5 taken up by the cells.

3.2. General Protocol for In Vivo Rodent Studies

This protocol provides a general framework for in vivo studies tracking the metabolic fate of DHA-d5 in rodents.

-

Animal Acclimation: Rodents are acclimated to the housing conditions and diet.

-

Tracer Administration: DHA-d5 is administered to the animals, typically via oral gavage or intravenous injection. The dose and vehicle will depend on the study design.

-

Sample Collection: At predetermined time points, blood and tissues (e.g., brain, liver, adipose tissue) are collected.

-

Lipid Extraction from Tissues and Plasma:

-

Sample Preparation for Analysis:

-

For LC-MS/MS: The lipid extract can be directly analyzed or subjected to further purification.

-

For GC-MS: The extracted lipids are saponified to release free fatty acids, which are then derivatized (e.g., to PFB esters) before analysis.[4]

-

-

Mass Spectrometric Analysis: The prepared samples are analyzed by LC-MS/MS or GC-MS to quantify DHA-d5 and its potential metabolites.

Visualization of Pathways and Workflows

4.1. Signaling Pathways of DHA Metabolism

DHA is a precursor to several bioactive molecules, including the neuroprotective lipid mediator Neuroprotectin D1 (NPD1).[1][13] DHA also influences cell survival through the Akt signaling pathway.[13][14]

Caption: DHA metabolism to NPD1 and its role in Akt signaling.

4.2. Experimental Workflow for DHA-d5 Tracer Studies

The following diagram illustrates a typical workflow for an in vivo study using DHA-d5 as a tracer.

Caption: A generalized workflow for in vivo DHA-d5 tracer studies.

Applications in Drug Development

The use of DHA-d5 as a tracer has significant implications for drug development, particularly in the fields of neuroscience and metabolic diseases.

-

Target Engagement and Pharmacodynamics: DHA-d5 can be used to assess whether a drug candidate modulates the uptake, metabolism, or signaling of DHA in target tissues. For example, a drug designed to enhance brain DHA levels could be evaluated by measuring the incorporation of DHA-d5 into the brain.

-

Disease Model Research: In animal models of diseases like Alzheimer's or stroke, DHA-d5 can help elucidate how the disease state alters DHA metabolism and how therapeutic interventions might restore normal metabolic function.[1]

-

Evaluating Drug Delivery Systems: For drugs that are formulated with or designed to be delivered alongside omega-3 fatty acids, DHA-d5 can be used to track the co-localization and metabolic fate of both the drug and the fatty acid.

DHA-d5 is an invaluable tool for researchers studying the metabolism of docosahexaenoic acid. Its use in conjunction with advanced analytical techniques like LC-MS/MS and GC-MS allows for the precise and accurate tracing of DHA's journey through biological systems. This technical guide has provided an overview of the methodologies, quantitative data, and applications of DHA-d5 as a tracer, offering a solid foundation for scientists and drug development professionals to design and interpret their own metabolism studies. The continued application of this powerful technique will undoubtedly lead to a deeper understanding of the critical roles of DHA in health and disease.

References

- 1. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma non-esterified docosahexaenoic acid is the major pool supplying the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Encapsulation of Docosahexaenoic Acid Oil Substantially Improves the Oxylipin Profile of Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Docosahexaenoic Acid Neurolipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Role of Deuterated Docosahexaenoic Acid (DHA-d5) in Neuroinflammation and Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. Oxidative stress and subsequent lipid peroxidation of polyunsaturated fatty acids (PUFAs) within neuronal membranes are key drivers of this inflammatory cascade. Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is highly enriched in the brain and possesses known anti-inflammatory and neuroprotective properties. However, its susceptibility to lipid peroxidation can limit its therapeutic efficacy. Deuterated DHA (DHA-d5), in which key hydrogen atoms at bis-allylic sites are replaced with deuterium, offers a novel therapeutic strategy by significantly slowing down the rate of lipid peroxidation. This technical guide provides an in-depth overview of the role of DHA-d5 in neuroinflammation and neuroscience research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction: The Challenge of Neuroinflammation and Lipid Peroxidation

Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation of immune cells in the brain, such as microglia and astrocytes, leads to the sustained release of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS), contributing to neuronal damage and cognitive decline.[3]

The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption, abundant lipid content, and relatively low antioxidant capacity.[4] Polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA), are major components of neuronal membranes and are highly susceptible to lipid peroxidation (LPO) initiated by ROS. LPO is a chain reaction that damages cell membranes, disrupts cellular signaling, and generates toxic byproducts like 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), which further exacerbate neuroinflammation and neuronal death.[5][6]

Docosahexaenoic Acid (DHA) and its Deuterated Analogue (DHA-d5)

The Neuroprotective Roles of DHA

DHA is an essential omega-3 fatty acid that plays a crucial role in brain development, function, and health.[7][8] It is a key structural component of neuronal membranes, influencing their fluidity, permeability, and the function of embedded proteins like receptors and ion channels.[9] DHA exerts its neuroprotective and anti-inflammatory effects through several mechanisms:

-

Modulation of Inflammatory Signaling: DHA can suppress the activation of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to a reduction in the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[10]

-

Precursor to Pro-Resolving Mediators: DHA is the precursor to a class of specialized pro-resolving mediators (SPMs), including resolvins (RvD1-D6), protectins (PD1/NPD1), and maresins (MaR1).[11][12][13] These molecules actively promote the resolution of inflammation by inhibiting neutrophil infiltration, enhancing the clearance of apoptotic cells, and switching macrophages to an anti-inflammatory phenotype.[14][15]

-

Activation of Antioxidant Pathways: DHA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[16][17][18] Nrf2 is a master regulator of antioxidant gene expression, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[13][19]

The Rationale for Deuteration: Enhancing DHA's Stability

The primary limitation of natural DHA as a therapeutic agent is its susceptibility to LPO. The hydrogen atoms at the bis-allylic positions of the DHA molecule are easily abstracted by free radicals, initiating the LPO chain reaction. By replacing these vulnerable hydrogen atoms with the heavier isotope, deuterium, the carbon-deuterium (C-D) bond becomes significantly stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" makes it much more difficult for free radicals to abstract the deuterium atom, thereby dramatically slowing down the rate of LPO.[12] This enhanced stability is the core principle behind the therapeutic potential of deuterated PUFAs like DHA-d5.

Quantitative Data on the Effects of DHA in Neuroinflammation

While specific quantitative data for DHA-d5 is still emerging, the extensive research on DHA provides a strong foundation for understanding its potential. The following tables summarize key quantitative findings from in vitro and in vivo studies on the effects of DHA on markers of neuroinflammation and oxidative stress. It is hypothesized that DHA-d5 would exhibit similar or enhanced effects due to its increased resistance to degradation.

| Parameter | Experimental Model | DHA Concentration/Dose | Effect | Reference |

| Pro-inflammatory Cytokines | ||||

| TNF-α Secretion | IL-1β-treated primary astrocytes | 10, 30, 50 µM | Dose-dependent reduction | [20] |

| IL-6 Secretion | IL-1β-treated primary astrocytes | 10, 30, 50 µM | Dose-dependent reduction | [20] |

| IL-1α and IL-1β Levels | LPS-induced primary microglia | Not specified | Decreased | [21] |

| Inflammatory Enzymes | ||||

| COX-2 Protein Expression | IL-1β-treated primary astrocytes | 30 µM | Significant reduction | [20] |

| iNOS Protein Expression | IL-1β-treated primary astrocytes | 30 µM | Significant reduction | [20] |

| Signaling Pathways | ||||

| pIκB/total IκB ratio | IL-1β-treated primary astrocytes | 10, 30, 50 µM | Dose-dependent reduction | [20] |

| Nrf2 Nuclear Translocation | AR42J cells | 50 µM | Peak at 1 hour | [11] |

| Lipid Peroxidation Markers | ||||

| 4-HHE Levels | Adult mouse brain | DHA-enriched diet | Substantial increase | [22][23] |

| Lipid Peroxidation | Rats fed DHA-containing oils | 7.0-7.1 mol/100 mol total fatty acids | Increased susceptibility |

Note: The increase in 4-HHE in some studies is a direct consequence of DHA's presence and its metabolism, highlighting its bioavailability. With DHA-d5, it is anticipated that the levels of such peroxidation products would be significantly lower under conditions of oxidative stress.

Key Signaling Pathways Modulated by DHA

The neuroprotective and anti-inflammatory effects of DHA are mediated through its influence on several key intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways.

Inhibition of the NF-κB Pro-inflammatory Pathway

DHA has been shown to inhibit the activation of NF-κB, a central regulator of the inflammatory response. By preventing the phosphorylation and subsequent degradation of IκB, DHA sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: DHA/DHA-d5 inhibits the NF-κB signaling pathway.

Activation of the Nrf2 Antioxidant Pathway

DHA can activate the Nrf2 pathway, leading to the transcription of antioxidant and cytoprotective genes. This is achieved by promoting the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE).

Caption: DHA/DHA-d5 activates the Nrf2 antioxidant pathway.

Biosynthesis of Pro-Resolving Mediators

DHA serves as a substrate for lipoxygenase (LOX) and cyclooxygenase (COX) enzymes to produce specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively resolve inflammation.

Caption: Biosynthesis of pro-resolving mediators from DHA/DHA-d5.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of DHA and its deuterated analogues in neuroinflammation research.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation in mice using lipopolysaccharide (LPS) to assess the neuroprotective effects of DHA-d5.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

DHA-d5 (or vehicle control)

-

Sterile saline

-

Animal handling and injection equipment

Procedure:

-

Acclimatization: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

-

DHA-d5 Administration: Administer DHA-d5 (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose for a specified period before LPS challenge. A vehicle control group should receive the same volume of the carrier solvent.

-

LPS Challenge: Prepare a fresh solution of LPS in sterile saline. Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg body weight). A control group should receive an i.p. injection of sterile saline.

-

Tissue Collection: At a specified time point after LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex) for subsequent analysis.

-

Analysis:

-

Cytokine analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in brain homogenates using ELISA or multiplex assays.

-

Immunohistochemistry: Perform immunostaining on brain sections to assess microglial activation (e.g., using Iba1 antibody) and astrogliosis (e.g., using GFAP antibody).

-

Western Blotting: Analyze the expression and activation of key signaling proteins (e.g., NF-κB, Nrf2, HO-1) in brain lysates.

-

Lipid Peroxidation Assays: Measure markers of lipid peroxidation such as MDA and 4-HNE in brain tissue.

-

In Vitro Model: Microglial Cell Culture

This protocol details the use of a microglial cell line (e.g., BV-2) to investigate the direct effects of DHA-d5 on inflammatory responses.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

DHA-d5

-

LPS

-

Reagents for cell viability assays (e.g., MTT)

-

Reagents for cytokine and protein analysis

Procedure:

-

Cell Culture: Culture BV-2 cells in a humidified incubator at 37°C with 5% CO2.

-

DHA-d5 Pre-treatment: Seed cells in appropriate culture plates. Once they reach desired confluency, pre-treat the cells with various concentrations of DHA-d5 (or vehicle) for a specified time (e.g., 24 hours).

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours) to induce an inflammatory response.

-

Analysis:

-

Cell Viability: Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines in the culture supernatant using ELISA.

-

Western Blotting and RT-qPCR: Analyze the expression of inflammatory and antioxidant proteins and their corresponding genes in cell lysates.

-

Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.

Apparatus:

-

A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).

-

A submerged escape platform (10 cm in diameter).

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Conduct 4 trials per day for each mouse.

-

For each trial, place the mouse in the water at one of four quasi-random starting positions.

-

Allow the mouse to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

If the mouse fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

-

Probe Trial (e.g., on day 6):

-

Remove the escape platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located. This is a measure of spatial memory retention.

-

Conclusion and Future Directions

DHA-d5 represents a promising therapeutic strategy for neuroinflammatory and neurodegenerative diseases. By reinforcing DHA against lipid peroxidation, its inherent neuroprotective and anti-inflammatory properties can be potentiated. The data on DHA strongly suggest that DHA-d5 will be effective in reducing pro-inflammatory cytokine production, inhibiting detrimental signaling pathways like NF-κB, and promoting antioxidant defenses through the Nrf2 pathway.

Future research should focus on direct comparative studies of DHA and DHA-d5 in various in vitro and in vivo models of neurodegeneration to quantify the enhanced efficacy of the deuterated compound. Further elucidation of the downstream effects of DHA-d5 on the production of specialized pro-resolving mediators will also be crucial. Ultimately, clinical trials will be necessary to translate the promising preclinical findings of deuterated PUFAs into effective therapies for human neurological disorders.

References

- 1. mmpc.org [mmpc.org]

- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Docosahexaenoic acid confers enduring neuroprotection in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Docosahexaenoic Acid Protects Traumatic Brain Injury by Regulating NOX2 Generation via Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between tissue lipid peroxidation and peroxidizability index after alpha-linolenic, eicosapentaenoic, or docosahexaenoic acid intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Docosahexaenoic Acid Induces Expression of NAD(P)H: Quinone Oxidoreductase and Heme Oxygenase-1 through Activation of Nrf2 in Cerulein-Stimulated Pancreatic Acinar Cells | MDPI [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. Oxidized Docosahexaenoic Acid Species and Lipid Peroxidation Products Increase Amyloidogenic Amyloid Precursor Protein Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Docosahexaenoic Acid (DHA) Provides Neuroprotection in Traumatic Brain Injury Models via Activating Nrf2-ARE Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Docosahexaenoic Acid (DHA) Reduces LPS-Induced Inflammatory Response Via ATF3 Transcription Factor and Stimulates Src/Syk Signaling-Dependent Phagocytosis in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Docosahexaenoic Acid (DHA) Supplementation Alters Phospholipid Species and Lipid Peroxidation Products in Adult Mouse Brain, Heart, and Plasma | springermedicine.com [springermedicine.com]

- 22. researchgate.net [researchgate.net]

- 23. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Preclinical Research Applications of Docosahexaenoic Acid-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research applications of Docosahexaenoic acid-d5 (DHA-d5), a deuterated form of the essential omega-3 fatty acid, DHA. This document details its use as a powerful tool in studying the metabolism, pharmacokinetics, and therapeutic potential of DHA in a variety of disease models.

Introduction to this compound

Docosahexaenoic acid (DHA) is a critical structural component of the brain and retina and plays a vital role in neurodevelopment and cognitive function[1]. Its deficiency has been linked to several neurodegenerative disorders[2]. Preclinical research into the therapeutic benefits of DHA has been extensive; however, tracing the fate of exogenously administered DHA and distinguishing it from the endogenous pool has been a significant challenge.

This compound (DHA-d5) is a stable isotope-labeled analog of DHA, where five hydrogen atoms at non-exchangeable positions are replaced with deuterium. This isotopic labeling makes DHA-d5 an invaluable tracer in mass spectrometry-based analytical methods, allowing for its precise quantification and differentiation from endogenous DHA[3][4]. This guide explores the diverse applications of DHA-d5 in preclinical research, from its use as an internal standard to its role in elucidating the mechanisms of action of DHA in various pathological conditions.

Key Preclinical Applications of DHA-d5

The unique properties of DHA-d5 have led to its application in several key areas of preclinical research:

-

Pharmacokinetic and Biodistribution Studies: DHA-d5 allows for the accurate tracking of the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered DHA. This is crucial for understanding its bioavailability and tissue-specific uptake[5][6].

-

Metabolic Tracer Studies: By following the metabolic fate of DHA-d5, researchers can investigate the intricate pathways of DHA metabolism and its conversion to various bioactive lipid mediators, such as resolvins and neuroprotectins[7].

-

Internal Standard in Quantitative Bioanalysis: Due to its similar chemical and physical properties to endogenous DHA, DHA-d5 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods, ensuring accurate and precise quantification of DHA in complex biological matrices[4][8].

-

Investigation of Therapeutic Efficacy: DHA-d5 is utilized in animal models of various diseases, including neurodegenerative disorders, cancer, and metabolic diseases, to study the incorporation of DHA into tissues and its impact on disease pathology[6][9][10].

Data Presentation: Quantitative Insights

The use of DHA-d5 has generated valuable quantitative data on its pharmacokinetics and biodistribution. The following tables summarize key findings from preclinical studies.

Table 1: Pharmacokinetic Parameters of Deuterated DHA (D-DHA) in Mice [5]

| Tissue | Accretion Half-life (t½a) (days) |

| Plasma | ~2.8 |

| Liver | ~2.8 |

| Heart | ~8.5 |

| Red Blood Cells | ~8.5 |

| Choroid-RPE | 10.1 |

| Neural Retina | 23.4 |

| Optic Nerve | 26.3 |

| Central Nervous System (CNS) | 29.0 - 44.3 |

Table 2: Biodistribution of d5-DHA in Rat Tissues (% of total-body d5-DHA) [11]

| Tissue | d5-LNA Diet | d5-LNA + DHA Diet |

| Plasma | 2.1 ± 0.4 | 1.7 ± 0.6 |

| Brain | 7.5 ± 1.2 | 4.4 ± 0.4 |

| Retina | 0.15 ± 0.03 | 0.07 ± 0.01 |

Table 3: LC-MS/MS Assay Validation for DHA-d5 Uptake in Microglia

| Parameter | Value |

| Linearity Range | 0.0063 - 0.1 ng |

| Correlation Coefficient (R²) | 0.999 |

| Precision (%RSD) | < 9.3% |

| Accuracy | 96.6 - 109.8% |

Experimental Protocols

This section provides detailed methodologies for key experiments involving DHA-d5, offering a practical guide for researchers.

In Vitro DHA-d5 Uptake Assay in BV-2 Microglia

This protocol outlines a method to quantify the uptake of DHA-d5 into BV-2 microglial cells using LC-MS/MS.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

DHA-d5 (in a suitable solvent like ethanol)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

BCA Protein Assay Kit

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed BV-2 cells into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

DHA-d5 Working Solution Preparation: Prepare a stock solution of DHA-d5 in ethanol. For the uptake experiment, prepare a working solution of DHA-d5 complexed with fatty acid-free BSA in serum-free DMEM. A final concentration of 50 ng/mL of DHA-d5 is a common starting point.

-

Uptake Experiment:

-

Wash the cells twice with warm PBS.

-

Add the DHA-d5 working solution to each well.

-

Incubate for various time points (e.g., 0, 2, 5, 10, 15 minutes) at 37°C.

-

To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

-

-

Cell Lysis and Sample Preparation:

-

Lyse the cells in each well with a suitable lysis buffer.

-

Collect the cell lysate for protein quantification using a BCA assay.

-

Perform lipid extraction from the remaining lysate using a method such as the Folch or Bligh-Dyer extraction.

-

Evaporate the solvent and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for DHA-d5 quantification. A typical method would use a C18 column with a mobile phase of acetonitrile and water with an ammonium acetate additive, and detection in negative ionization mode[8].

-

Quantify the amount of DHA-d5 in each sample using a calibration curve.

-

-

Data Analysis: Normalize the amount of DHA-d5 to the protein content of each sample to determine the uptake rate.

In Vivo Administration of Deuterated PUFA Diet in a Mouse Model of Alzheimer's Disease

This protocol describes the long-term administration of a diet containing deuterated polyunsaturated fatty acids (D-PUFAs), including a precursor to DHA-d5, to a mouse model of Alzheimer's disease.

Materials:

-

APP/PS1 transgenic mice or other suitable Alzheimer's model

-

Custom-formulated rodent diet containing deuterated linoleic acid (D2-LA) and α-linolenic acid (D4-ALA) as precursors to deuterated arachidonic acid (D4-AA) and DHA-d5.

-

Control diet with non-deuterated PUFAs.

-

Standard animal housing and care facilities.

Procedure:

-

Animal Model and Diet:

-

Use a well-characterized mouse model of Alzheimer's disease, such as the APP/PS1 double transgenic mouse model.

-

Formulate a control diet and a D-PUFA diet. The D-PUFA diet should contain D2-LA and D4-ALA, which will be endogenously converted to deuterated longer-chain PUFAs, including a form of deuterated DHA[10]. A typical diet might contain 0.5% D-DHA[5].

-

-

Dietary Administration:

-

House the mice under standard conditions with ad libitum access to food and water.

-

At a specified age (e.g., 3-4 months), randomize the mice into two groups: one receiving the control diet and the other receiving the D-PUFA diet.

-

Maintain the mice on their respective diets for a prolonged period (e.g., 5 months)[10].

-

-

Behavioral Testing:

-

Perform a battery of behavioral tests to assess cognitive function at various time points during the study. Common tests include the Morris water maze, Y-maze, and novel object recognition test.

-

-

Tissue Collection and Preparation:

-

At the end of the study, euthanize the mice and collect various tissues, including the brain (hippocampus and cortex), liver, and plasma.

-

For biochemical analysis, snap-freeze the tissues in liquid nitrogen and store them at -80°C.

-

For histological analysis, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

-

Biochemical Analysis:

-

Perform lipid extraction from the brain and other tissues.

-

Analyze the lipid extracts by LC-MS/MS to quantify the incorporation of deuterated DHA and other fatty acids.

-

Measure markers of lipid peroxidation, such as F2-isoprostanes and neuroprostanes, using established methods[10].

-

Quantify Aβ peptide levels (Aβ40 and Aβ42) in the brain using ELISA or other immunoassays.

-

-

Histological Analysis:

-

Process the fixed brain tissue for immunohistochemistry to visualize Aβ plaques and other pathological markers.

-

Quantification of Fatty Acids in Plasma using LC-MS/MS with DHA-d5 as an Internal Standard

This protocol details a method for the simultaneous quantification of various fatty acids in plasma, using DHA-d5 as an internal standard.

Materials:

-

Plasma samples

-

DHA-d5 internal standard solution (e.g., 10 µg/mL in ethanol)

-

Calibration standards for the fatty acids of interest

-

Hexane, isopropanol, methanol, acetonitrile, water

-

Ammonium acetate

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the DHA-d5 internal standard solution[8].

-

Add a protein precipitation and extraction solvent, such as a mixture of isopropanol and hexane.

-

Vortex vigorously and centrifuge to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., 90% acetonitrile/10% water).

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 2 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol mixture.

-

Gradient: A suitable gradient to separate the fatty acids of interest.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Set up specific precursor-to-product ion transitions for each fatty acid and for DHA-d5 (e.g., for DHA-d5, m/z 332.2 -> 288.2).

-

-

-

Quantification:

-

Prepare a calibration curve by spiking known concentrations of the fatty acid standards into a blank matrix (e.g., charcoal-stripped plasma) along with a fixed concentration of the DHA-d5 internal standard.

-

Calculate the ratio of the peak area of each analyte to the peak area of the DHA-d5 internal standard.

-

Plot the peak area ratio against the concentration of the standards to generate a linear regression curve.

-

Use the regression equation to calculate the concentration of the fatty acids in the unknown samples.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which DHA is involved can aid in understanding its mechanisms of action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

DHA's Role in Modulating Neuroinflammation in Microglia

DHA and its metabolites, such as Neuroprotectin D1 (NPD1), have potent anti-inflammatory effects in the brain, particularly by modulating microglial activation. One of the key pathways involved is the NF-κB signaling cascade.

DHA's Influence on the Bcl-2 Family and Apoptosis

DHA can modulate apoptosis, a process of programmed cell death, which is critical in both normal development and disease. The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.

Experimental Workflow for a Preclinical DHA-d5 Study

The following diagram illustrates a typical workflow for a preclinical study investigating the effects of DHA-d5 in a mouse model.

Conclusion

This compound has emerged as an indispensable tool in preclinical research, enabling scientists to unravel the complex roles of DHA in health and disease. Its application as a metabolic tracer and an internal standard has significantly advanced our understanding of DHA's pharmacokinetics, metabolism, and mechanisms of action. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the power of DHA-d5 in their preclinical investigations, ultimately paving the way for novel therapeutic strategies targeting a range of diseases.

References

- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Docosahexaenoic Acid Suppresses Neuroinflammatory Responses and Induces Heme Oxygenase-1 Expression in BV-2 Microglia: Implications of Antidepressant Effects for Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docosahexaenoic acid suppresses breast cancer cell metastasis by targeting matrix-metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. e-century.us [e-century.us]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Quantitative Analysis of Docosahexaenoic Acid (DHA) in Biological Matrices using a Validated LC-MS/MS Method with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of docosahexaenoic acid (DHA) in biological samples. The use of a stable isotope-labeled internal standard, docosahexaenoic acid-d5 (DHA-d5), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described protocol includes detailed procedures for sample preparation using both protein precipitation and liquid-liquid extraction, optimized chromatographic conditions, and mass spectrometric parameters. This method is suitable for high-throughput analysis in various research and drug development applications where accurate measurement of DHA is crucial.

Introduction

Docosahexaenoic acid (DHA) is an essential omega-3 polyunsaturated fatty acid (PUFA) that plays a critical role in various physiological processes, including neural development, cardiovascular health, and the resolution of inflammation.[1][2] DHA is a major structural component of the brain and retina and serves as a precursor to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively regulate inflammatory responses.[2][3] Given its importance, accurate quantification of DHA in biological matrices such as plasma, serum, and cell cultures is vital for understanding its role in health and disease, as well as for the development of novel therapeutics.

LC-MS/MS has emerged as the preferred analytical technique for the quantification of fatty acids due to its high selectivity, sensitivity, and specificity.[4] The use of a deuterated internal standard, such as DHA-d5, is critical to compensate for any analyte loss during sample processing and to correct for ionization suppression or enhancement in the mass spectrometer. This application note provides a comprehensive protocol for the quantification of DHA using LC-MS/MS with DHA-d5 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Docosahexaenoic Acid (DHA) standard

-

This compound (DHA-d5) internal standard (IS)

-

LC-MS grade acetonitrile, methanol, isopropanol, and water

-

Hexane

-

Formic acid and ammonium acetate

-

Human plasma/serum (or other relevant biological matrix)

Sample Preparation

Two common methods for sample preparation are protein precipitation and liquid-liquid extraction. The choice of method may depend on the sample matrix and the desired level of cleanliness of the final extract.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the DHA-d5 internal standard working solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[5]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 90% acetonitrile in water with 2 mM ammonium acetate).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner sample extract, which can reduce matrix effects and improve assay robustness.

-

To 100 µL of plasma or serum in a glass tube, add 10 µL of the DHA-d5 internal standard mixture.[4]

-

Add a mixture of hexane and isopropanol (3:2, v/v) at a 1:10 sample-to-solvent ratio.[4]

-

Vortex the mixture for 1 minute.

-

For total fatty acid analysis, an alkaline hydrolysis step can be included by adding 100 µL of 0.3 M KOH in 80% methanol and incubating at 80°C for 30 minutes.[4]

-

Centrifuge at 4°C for 5 minutes at 14,000 x g to separate the layers.[4]

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm) |

| Mobile Phase A | Water with 2 mM ammonium acetate[4] |

| Mobile Phase B | Acetonitrile with 2 mM ammonium acetate[4] |

| Flow Rate | 0.21 mL/min[4] |

| Injection Volume | 10 µL[4] |

| Column Temperature | 40°C |

| Gradient | Isocratic with 90% B[4] |

Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Interface Temperature | 300°C[4] |

| Desolvation Line Temp. | 250°C[4] |

| Heat Block Temperature | 400°C[4] |

| Nebulizing Gas Flow | 3 L/min (Nitrogen)[4] |

| Drying Gas Flow | 10 L/min (Nitrogen)[4] |

MRM Transitions

The following MRM transitions can be used for the detection of DHA and its internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| DHA | 327.2 | 283.2 |

| DHA-d5 | 332.1 | 287.2[1] |

Quantitative Data Summary

The performance of the LC-MS/MS method should be validated to ensure reliable results. The tables below summarize typical validation parameters.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| DHA | 1.6 - 10,000 | >0.995 |

| DHA-d5 | 0.0063 - 0.1 ng (on-column) | 0.999[1] |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |

| DHA | Low | 5 | <15 | 85-115 |

| Mid | 500 | <15 | 85-115 | |

| High | 8000 | <15 | 85-115 | |

| DHA-d5 | Low | 0.0063 ng | <9.3 | 96.6-109.8[1] |

| Mid | 0.025 ng | <9.3 | 96.6-109.8[1] | |

| High | 0.1 ng | <9.3 | 96.6-109.8[1] |

Table 3: Lower Limit of Quantification (LLOQ)

| Analyte | LLOQ (ng/mL) |

| DHA | 1.6 |

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for DHA quantification.

DHA Signaling in Inflammation Resolution

Caption: Role of DHA in inflammation resolution.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of DHA in various biological matrices. The use of a deuterated internal standard, DHA-d5, ensures high accuracy and reproducibility. The detailed protocols for sample preparation and instrument parameters can be adapted for specific research needs, making this method a valuable tool for scientists and researchers in the field of drug development and life sciences.

References

- 1. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Docosahexaenoic Acid-d5 (DHA-d5) by Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of deuterated docosahexaenoic acid (DHA-d5) in biological samples using gas chromatography-mass spectrometry (GC-MS). The method involves lipid extraction, derivatization to form fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode.

Introduction

Docosahexaenoic acid (DHA) is a critical omega-3 polyunsaturated fatty acid essential for various physiological functions, particularly in the brain and retina. Deuterated DHA, such as DHA-d5, serves as an excellent internal standard for the accurate quantification of endogenous DHA levels in biological matrices.[1] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids.[2][3] Due to their low volatility and potential for adsorption in the GC system, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to analysis.[4] This protocol details a reliable method for the extraction, derivatization, and quantification of DHA-d5.

Experimental Protocols

Materials and Reagents

-

Docosahexaenoic acid-d5 (DHA-d5) standard

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

Hexane, HPLC grade

-

Boron trifluoride (BF3) in methanol (14%)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Purified water (e.g., Milli-Q)

-

Nitrogen gas, high purity

Sample Preparation: Lipid Extraction

This protocol is a general guideline and may need optimization based on the specific biological matrix.

-

Homogenization: Homogenize the tissue or cell sample in a suitable buffer. For liquid samples like plasma, use an appropriate volume directly.

-

Lipid Extraction (Folch Method):

-

To the homogenized sample, add a 2:1 (v/v) mixture of chloroform:methanol. The final solvent to sample ratio should be approximately 20:1.

-

Vortex the mixture vigorously for 2-5 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Vortex again for 1-2 minutes and centrifuge at a low speed (e.g., 2000 x g) for 5-10 minutes to separate the layers.

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

-

-

Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Saponification:

-

To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

-

Seal the tube and heat at 100°C for 5-10 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

-

Methylation:

-

Add 2 mL of 14% BF3 in methanol to the cooled sample.

-

Seal the tube and heat again at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

-

Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Transfer the final extract to a GC vial for analysis.

-

GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis. Instrument conditions may require optimization.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Value |

| Gas Chromatograph | |

| GC System | Agilent 6890 or equivalent |

| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | |

| Initial Temperature | 120°C, hold for 1 min |

| Ramp 1 | 10°C/min to 175°C, hold for 10 min |

| Ramp 2 | 5°C/min to 230°C, hold for 5 min |

| Mass Spectrometer | |

| MS System | Agilent 5973 or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Mass Spectrometry and Retention Time

The molecular weight of DHA-d5 methyl ester (C₂₃H₂₉D₅O₂) is approximately 347.6 g/mol .[5] For quantification in SIM mode, characteristic ions are monitored. For polyunsaturated FAMEs like DHA, m/z 79 is a prominent fragment ion.[2][6] The molecular ion of DHA-d5 methyl ester is expected at m/z 347.

Table 2: Quantitative Data for DHA-d5 Methyl Ester

| Analyte | Expected Retention Time (min) | Ions for SIM (m/z) | Ion Type |

| DHA-d5 Methyl Ester | ~22-32 | 347 | Molecular Ion [M]⁺ |

| 79, 81 | Characteristic Fragment Ions |

Note: Retention times can vary significantly based on the specific GC column, temperature program, and instrument.[2][7] It is crucial to confirm the retention time by injecting a pure standard of DHA-d5 methyl ester.

Quantification and Method Performance

A calibration curve should be prepared using known concentrations of DHA-d5 standard. The limit of detection (LOD) and limit of quantification (LOQ) for non-deuterated DHA have been reported in the low ng/mL range.[8] Similar performance can be expected for DHA-d5.

Table 3: Estimated Method Performance Parameters

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 0.2 ng/mL |

| Limit of Quantification (LOQ) | 0.4 - 0.6 ng/mL |

| Linearity (R²) | > 0.99 |

Note: These values are estimates based on published data for similar analytes and should be experimentally determined for the specific instrument and method used.[9]

Workflow and Pathway Visualization

The overall experimental workflow for the GC-MS analysis of DHA-d5 is depicted below.

Caption: Experimental workflow for the GC-MS analysis of DHA-d5.

This application note is for research purposes only and should not be used for diagnostic procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jeol.com [jeol.com]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Docosahexaenoic acid, methyl ester (21,21,22,22,22-Dâ , 98%) CP 97% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for DHA Analysis Using Docosahexaenoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals